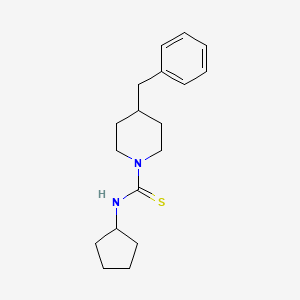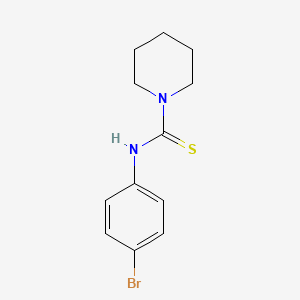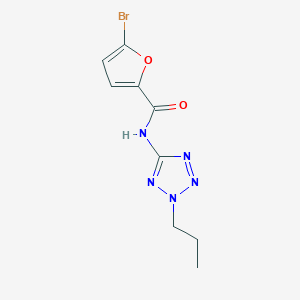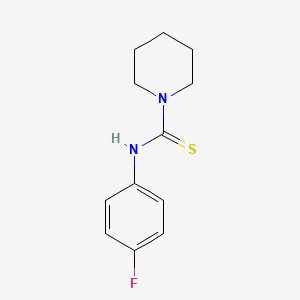![molecular formula C13H12ClNO2S2 B5807354 O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, also known as CI-994, is a small molecule inhibitor that has shown potential in the treatment of various cancers. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have anti-tumor effects by inducing cell cycle arrest, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. By inhibiting HDACs, O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate promotes the acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis. Additionally, O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been found to inhibit the activity of other enzymes, such as DNA methyltransferases and heat shock protein 90, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has also been found to modulate the immune system, promoting the differentiation and activation of immune cells that can target and kill cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate in lab experiments is its potency and specificity for HDAC inhibition. It has been found to be more potent than other HDAC inhibitors, such as vorinostat and romidepsin, and has a unique selectivity profile for different HDAC isoforms. However, one limitation of using O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate in lab experiments is its poor solubility in water, which can make it difficult to administer to cells or animals in vivo.
Direcciones Futuras
There are several future directions for the research and development of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate. One area of interest is the identification of biomarkers that can predict response to O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate treatment, which can help to select patients who are most likely to benefit from this therapy. Another direction is the optimization of the synthesis method to improve the yield and purity of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, which can facilitate its use in clinical trials. Additionally, there is ongoing research to develop novel HDAC inhibitors that can overcome the limitations of current inhibitors, such as poor solubility and toxicity.
Métodos De Síntesis
The synthesis of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate involves the reaction of 3-chlorobenzothiophene-2-carbonyl chloride with isopropylamine followed by the addition of thiourea. The resulting product is purified by crystallization to obtain O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate as a white solid. The overall yield of this synthesis is around 40%.
Aplicaciones Científicas De Investigación
O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various cancers, including leukemia, lymphoma, breast cancer, and lung cancer. It has been shown to have potent anti-tumor effects both in vitro and in vivo, and has been found to synergize with other anti-cancer agents, such as chemotherapeutic drugs and radiation therapy.
Propiedades
IUPAC Name |
O-propan-2-yl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c1-7(2)17-13(18)15-12(16)11-10(14)8-5-3-4-6-9(8)19-11/h3-7H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJDSYKFLSKBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-benzo(B)thiophene-2-carbonyl)-thiocarbamic acid O-isopropyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)


![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
![4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)



![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)